4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine
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Overview
Description
4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are notable for their biological activities, making them valuable in drug development and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine, typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst. For this compound, specific starting materials and conditions would be tailored to introduce the ethoxy and methylphenyl groups at the appropriate positions on the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly common. These approaches not only improve yield but also align with sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine involves its interaction with specific molecular targets. In biological systems,
Properties
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)quinolin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-21-18-11-17(13-6-4-12(2)5-7-13)20-16-9-8-14(19)10-15(16)18/h4-11H,3,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSCRSCCKRWVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)N)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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